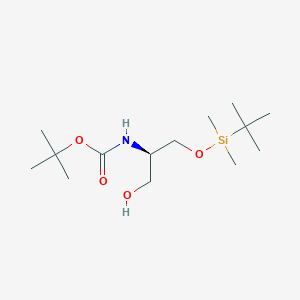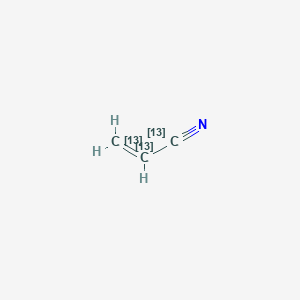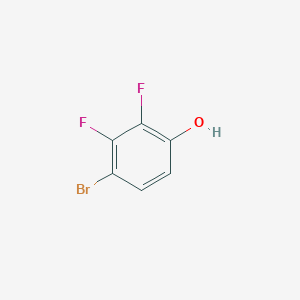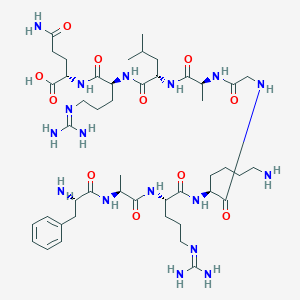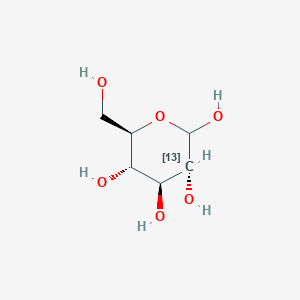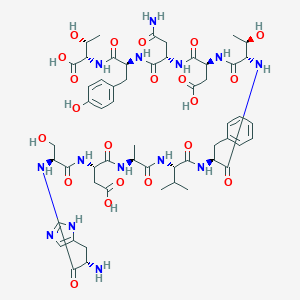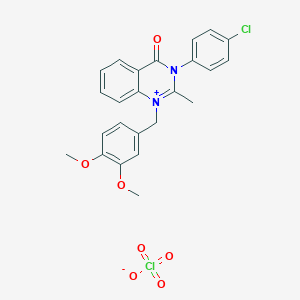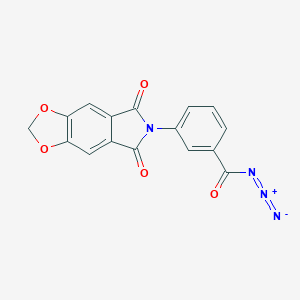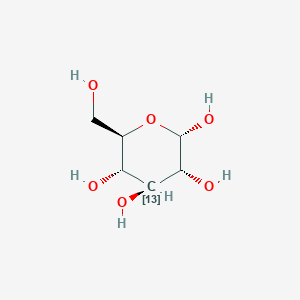![molecular formula C6H12O6 B118848 D-[1,2-13C2]glucose CAS No. 261728-61-4](/img/structure/B118848.png)
D-[1,2-13C2]glucose
Overview
Description
D-[1,2-13C2]glucose is a labeled monosaccharide that may exist in open chain or cyclic conformation if in solution . It is a key energy source for many biological systems through aerobic, anaerobic, and fermentation processes and plays a vital role in photosynthesis . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Synthesis Analysis
D-Glucose-1,2-13C2 is a commonly studied analyte in blood samples as an indicator of type 2 diabetes mellitus and potentially Huntington’s disease through analysis of blood-glucose in type 1 diabetes mellitus . It has also been used in the in vivo study of dynamic metabolic profiling of pancreatic tumors .
Molecular Structure Analysis
The molecular formula of this compound is C4H12O6 . It is a six-carbon sugar with a terminal aldehyde group . The carbons labeled with an asterisk in the structure are chiral . The configurations deduced for each of the chiral carbons are shown in the projection formula .
Chemical Reactions Analysis
Glucose undergoes a series of metabolism reactions called glycolysis . It is primarily involved in the nonoxidative pentose phosphate pathway . The catalytic action of glucose oxidase is dependent on the FAD cofactor, which acts as an initial electron acceptor (as a hydride) and undergoes reduction to FADH .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 150-152 °C (lit.) . The optical activity is [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) .
Scientific Research Applications
Imaging Brain Deoxyglucose Uptake and Metabolism
D-[1,2-13C2]glucose, when combined with imaging techniques like magnetic resonance imaging (MRI), aids in assessing brain metabolism and glucose uptake. Nasrallah et al. (2013) demonstrated that by using chemical exchange saturation transfer (CEST), it's possible to detect deoxyglucose and its phosphorylated forms in the brain without isotopic labeling, offering new avenues in cerebral metabolic imaging (Nasrallah et al., 2013).
Carbohydrate Pyrolysis
Paine et al. (2008) explored the pyrolysis of D-glucose using 13C labeling, which helps in understanding the formation of carbonyl compounds and cyclopentenedione isomers. Such research is significant for comprehending the decomposition processes of carbohydrates at high temperatures (Paine, Pithawalla, & Naworal, 2008).
Cancer Metabolism Studies
In cancer research, D-[1,2-13C2]-D-glucose is used to trace metabolic pathways. Boros et al. (2005) utilized it to study the differences in glucose utilization between pancreatic tumors and normal cells, which can lead to new methods for early cancer detection and therapy response testing (Boros et al., 2005).
In Vivo Cerebral Metabolism Studies
Mishkovsky et al. (2017) demonstrated the use of hyperpolarized 13C MRS to measure cerebral glucose metabolism in real-time. They developed a method to synthesize D-glucose with specific 13C labeling to improve signal detection, which is crucial for noninvasive studies of brain metabolism (Mishkovsky et al., 2017).
Synthesis of Multiply 13C-Substituted Monosaccharides
Wu et al. (1992) described the chemical synthesis of D-(1,5,6-13C3)glucose, which has applications in metabolic studies. The development of such synthetic methods is vital for producing labeled glucose for various biochemical and medical research purposes (Wu, Serianni, & Bondo, 1992).
Neuronal/Glial Metabolic Relationships
Taylor et al. (1996) utilized various 13C-labeled precursors, including this compound, to study metabolic relationships in neurons and glial cells. Such studies are significant for understanding the intricate metabolic interactions in the brain (Taylor, McLean, Morris, & Bachelard, 1996).
Metabolic Flux Analysis
Zamboni et al. (2009) discussed the use of 13C-labeled glucose, including this compound, in metabolic flux analysis. This method is essential for quantifying the responses of metabolic networks, especially in microbial systems (Zamboni, Fendt, Rühl, & Sauer, 2009).
Mechanism of Action
Target of Action
D-[1,2-13C2]glucose, a chemically labeled variant of glucose, is primarily targeted towards the metabolic pathways within cellular systems . The primary targets are the enzymes involved in glucose metabolism, such as those in the glycolysis pathway, pentose phosphate pathway, and tricarboxylic acid (TCA) cycle .
Mode of Action
This compound interacts with its targets by being metabolized by the same enzymes that metabolize regular glucose . The presence of the stable isotope carbon-13 (13C) at the first and second carbon atoms allows for the tracking of the glucose molecule as it is metabolized, providing detailed information about metabolic pathways .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle . The downstream effects include the production of ATP for energy, NADPH for biosynthesis, and ribose 5-phosphate for nucleotide synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of regular glucose. It is readily absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by cells for energy, and any waste products are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to energy production and biosynthesis . By being metabolized in the same manner as regular glucose, it contributes to the production of ATP, NADPH, and ribose 5-phosphate, which are essential for cellular function .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the availability of other nutrients, the presence of insulin (which facilitates glucose uptake by cells), and the pH of the body fluids .
Safety and Hazards
Future Directions
Continuous Glucose Monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . In addition to providing a more complete pattern of glucose excursions, CGMs utilize real-time alarms for thresholds and predictions of hypo- and hyperglycemia, as well as rate of change alarms for rapid glycemic excursions .
Biochemical Analysis
Biochemical Properties
D-[1,2-13C2]glucose plays a significant role in biochemical reactions by serving as a tracer to study glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules involved in metabolic pathways. For instance, during glycolysis, this compound is phosphorylated by hexokinase to form this compound-6-phosphate, which is then further metabolized by enzymes such as phosphoglucose isomerase and phosphofructokinase . These interactions allow researchers to monitor the flow of carbon atoms through the metabolic network and gain insights into the regulation of energy production and biosynthesis.
Cellular Effects
This compound influences various cellular processes by providing a labeled substrate for metabolic studies. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into glycolytic intermediates can impact the activity of key regulatory enzymes, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, the use of this compound in studies of cellular respiration and fermentation processes helps to elucidate the specific contributions of glucose-derived carbons to the production of ATP and other energy-rich molecules.
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions. At the molecular level, this compound binds to enzymes such as hexokinase, which catalyzes its phosphorylation to form this compound-6-phosphate . This labeled glucose-6-phosphate can then enter the pentose phosphate pathway or continue through glycolysis, where it is further metabolized to produce pyruvate and other intermediates. The stable isotope labeling allows researchers to track the fate of glucose-derived carbons and study the regulation of metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions, allowing for long-term experiments to assess its impact on cellular function . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to the degradation of the labeled glucose, affecting its efficacy as a tracer. Long-term studies using this compound have provided valuable insights into the dynamics of glucose metabolism and the regulation of energy production in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be effectively used to trace metabolic pathways without causing significant perturbations to cellular function . At high doses, there may be threshold effects, including potential toxicity or adverse effects on cellular metabolism. Studies in animal models have demonstrated that careful dosage optimization is essential to achieve accurate and reliable results when using this compound as a metabolic tracer.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle . In glycolysis, this compound is converted to pyruvate, which can then enter the TCA cycle to produce ATP and other energy-rich molecules. In the pentose phosphate pathway, this compound-6-phosphate is oxidized to produce ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and redox balance. The stable isotope labeling allows researchers to study the flux of glucose-derived carbons through these pathways and gain insights into the regulation of cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, glucose transporters (GLUTs) facilitate the uptake of this compound into cells, where it can be metabolized . The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the expression of glucose transporters. Studies have shown that this compound can accumulate in tissues with high metabolic activity, such as the brain and muscles, providing valuable information on tissue-specific glucose utilization.
Subcellular Localization
The subcellular localization of this compound and its metabolites can influence their activity and function. This compound is primarily localized in the cytoplasm, where it undergoes glycolysis and other metabolic processes . Some metabolites of this compound, such as glucose-6-phosphate, can be transported into the endoplasmic reticulum or mitochondria, where they participate in additional biochemical reactions. The stable isotope labeling allows researchers to study the compartmentalization of glucose metabolism and the regulation of metabolic fluxes within different cellular compartments.
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YMLPSEGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468746 | |
| Record name | D-[1,2-13C2]glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261728-61-4 | |
| Record name | D-[1,2-13C2]glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was D-[1,2-¹³C₂]glucose used to investigate the biosynthesis of hygromycin A?
A1: Researchers utilized D-[1,2-¹³C₂]glucose as a stable isotope tracer to track its incorporation into the structure of hygromycin A. This technique allows scientists to determine which parts of hygromycin A originate from glucose and provides insights into the specific biochemical pathways involved. The study found that D-[1,2-¹³C₂]glucose labeled both the 6-deoxy-5-keto-D-arabino-hexofuranose moiety and the aminocyclitol moiety of hygromycin A. [] This labeling pattern provided strong evidence for the involvement of specific enzymatic transformations of glucose in the biosynthesis of these structural components.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





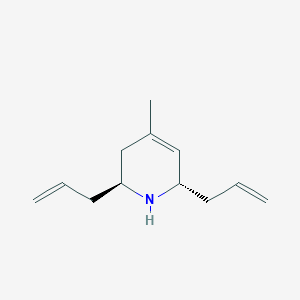
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
